2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane
Overview
Description
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C10H12O3. It is also known by other names such as p-(2,3-Epoxypropoxy)benzyl Alcohol and [4-(oxiran-2-ylmethoxy)phenyl]methanol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a hydroxymethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane typically involves the reaction of 4-(hydroxymethyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of 4-(formyl)phenoxy]methyl}oxirane or 4-(carboxy)phenoxy]methyl}oxirane.
Reduction: Formation of 2-{[4-(hydroxymethyl)phenoxy]methyl}propane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both synthetic and biological applications .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze epoxide ring-opening reactions. These interactions can lead to the formation of biologically active molecules that may have therapeutic potential .
Comparison with Similar Compounds
- p-(2,3-Epoxypropoxy)benzyl Alcohol
- [4-(oxiran-2-ylmethoxy)phenyl]methanol
- Bisoprolol Impurity 21
Comparison: 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFNGAUUSLBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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